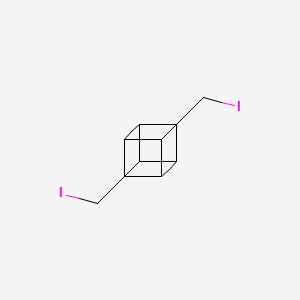
1,4-Bis(iodomethyl)cubane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(iodomethyl)cubane is a chemical compound with the molecular formula C10H10I2 . It is used in various scientific and technological applications due to its unique 3D structure .
Synthesis Analysis
The synthesis of 1,4-Bis(iodomethyl)cubane involves a process called directed ortho-metalation with lithium base/alkyl zinc and subsequent palladium-catalyzed arylation . This method allows for the late-stage and regioselective installation of a wide range of aryl groups .
Molecular Structure Analysis
The molecule has a unique 3D structure, with eight sp3-hybridized carbon atoms forming C–C bonds with a small bond angle, constructing a rigid cubic structure .
Wissenschaftliche Forschungsanwendungen
High-Energy Materials
1,4-Bis(iodomethyl)cubane exhibits high strain energy due to its rigid cubic structure. Researchers have investigated its potential as a precursor for energetic materials, such as explosives or propellants. The unique geometry and high energy content make it an intriguing candidate for further exploration in this field .
Scaffold Editing and Homocubanes
Isomerization of 1,4-Bis(iodomethyl)cubane can lead to the generation of homocubanes and homocuneanes. These compounds have potential applications in materials science, supramolecular chemistry, and drug discovery. Understanding their reactivity and properties is an ongoing area of research .
Catalysis and Synthetic Methods
The regioselective arylation of cubane derivatives, including 1,4-Bis(iodomethyl)cubane, has opened up new synthetic routes. Palladium-catalyzed arylation allows late-stage installation of diverse aryl groups onto the cubane framework. Researchers continue to explore these methods for efficient and programmable synthesis of multiply arylated cubanes.
These applications highlight the versatility and scientific significance of 1,4-Bis(iodomethyl)cubane. As research progresses, we may uncover even more exciting uses for this intriguing compound! 🌟
Wirkmechanismus
Target of Action
The primary target of 1,4-Bis(iodomethyl)cubane is the benzene ring in bioactive compounds . The strategy of substituting a benzene ring with cubane to potentially enhance the activity of bioactive compounds has been explored extensively . This focus is due to the prevalent use of p-disubstituted benzene derivatives in pharmaceuticals .
Mode of Action
1,4-Bis(iodomethyl)cubane interacts with its targets by substituting the benzene ring in bioactive compounds . This substitution can potentially enhance the activity of these compounds .
Biochemical Pathways
The biochemical pathways affected by 1,4-Bis(iodomethyl)cubane are those involving the metabolism of bioactive compounds . The substitution of the benzene ring with cubane can lead to improved metabolic stability over benzene .
Pharmacokinetics
It is known that cubane provides improved metabolic stability over benzene . This suggests that 1,4-Bis(iodomethyl)cubane may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 1,4-Bis(iodomethyl)cubane is the generation of bioactive compounds with potentially enhanced activity . This is achieved through the substitution of the benzene ring with cubane .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-bis(iodomethyl)cubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10I2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXTGMLNXCLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45CI)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)

![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)
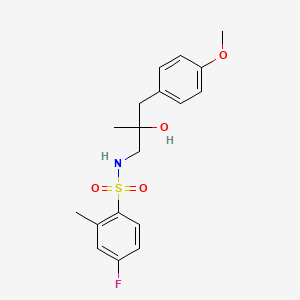
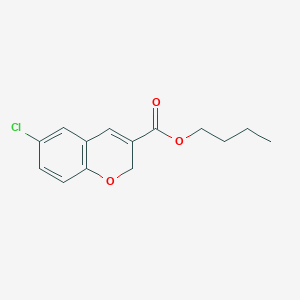

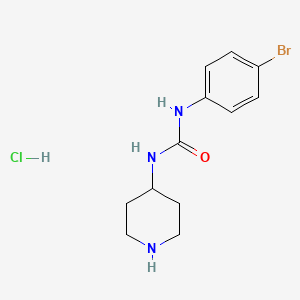
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
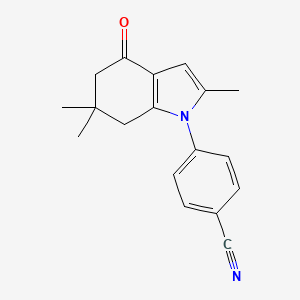
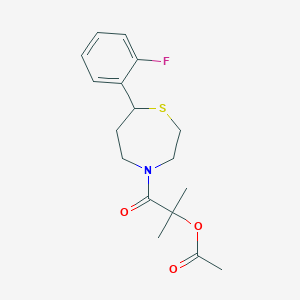

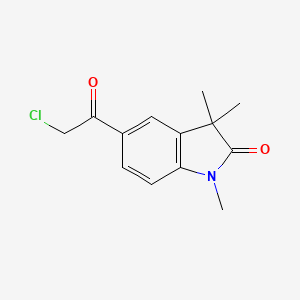
![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)